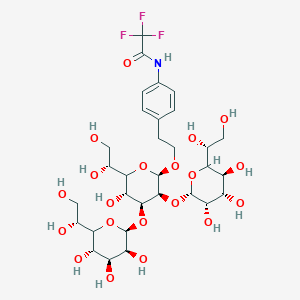

4(5)-O-Galactosylmaltopentaose

説明

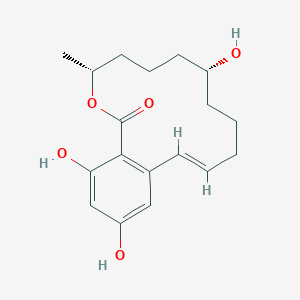

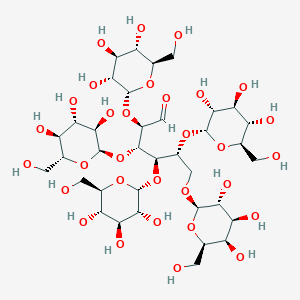

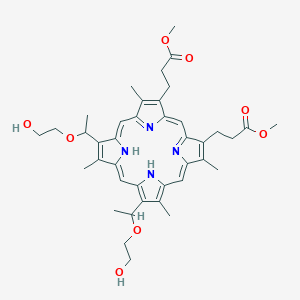

4(5)-O-Galactosylmaltopentaose is a complex carbohydrate compound that consists of a maltopentaose backbone with a galactose unit attached to the fourth or fifth position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4(5)-O-Galactosylmaltopentaose typically involves enzymatic or chemical glycosylation processes. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of a galactose moiety to the maltopentaose substrate under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of the glycosyl donor to achieve the desired glycosidic linkage.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase activity are cultured in bioreactors, where they produce the compound in large quantities. The product is then purified using chromatographic techniques.

化学反応の分析

Types of Reactions: 4(5)-O-Galactosylmaltopentaose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the galactose and maltopentaose units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of alditols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzyl groups, to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodate and bromine water.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alditols.

Substitution: Acetylated or benzylated derivatives.

科学的研究の応用

4(5)-O-Galactosylmaltopentaose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme specificity.

Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of products.

作用機序

The mechanism of action of 4(5)-O-Galactosylmaltopentaose involves its interaction with specific enzymes and receptors in biological systems. The galactose unit can be recognized by galactose-binding proteins, facilitating various biological processes. In the gut, it can serve as a substrate for beneficial bacteria, promoting their growth and activity.

類似化合物との比較

4(5)-O-Galactosylmaltopentaose can be compared with other galactosylated oligosaccharides, such as:

- 4(5)-O-Galactosylmaltotetraose

- 4(5)-O-Galactosylmaltotriose

- 4(5)-O-Galactosylmaltodiose

These compounds share similar structures but differ in the length of the maltose backbone. The uniqueness of this compound lies in its specific chain length, which can influence its physical and chemical properties, as well as its biological activity.

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8-15(43)20(48)25(53)32(59-8)58-7-14(65-34-27(55)22(50)17(45)10(3-39)61-34)31(67-36-29(57)24(52)19(47)12(5-41)63-36)30(66-35-28(56)23(51)18(46)11(4-40)62-35)13(6-42)64-33-26(54)21(49)16(44)9(2-38)60-33/h6,8-41,43-57H,1-5,7H2/t8-,9-,10-,11-,12-,13+,14-,15+,16-,17-,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFRQWRQGKHJOD-PLFPQOSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160321 | |

| Record name | 4(5)-O-Galactosylmaltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137815-01-1 | |

| Record name | 4(5)-O-Galactosylmaltopentaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137815011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(5)-O-Galactosylmaltopentaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B137157.png)

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)